Trt-S-EEEE
Overview
Description
Trt-S-EEEE, also known as S-Trityl-2-(2-(2-(2-mercaptoethoxy)ethoxy)ethoxy)ethanol, is a compound with the molecular formula C27H32O4S and a molecular weight of 452.61 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trt-S-EEEE involves the protection of cysteine-containing peptides. A rapid and efficient method for the synthesis of selectively S-Trityl or S-Mmt protected cysteine-containing peptides has been established. This method involves fine-tuning the carbocation scavenger in the final acidolytic release of the peptide from the solid support in the classic solid-phase peptide synthesis (SPPS) . The process typically involves the use of trifluoroacetic acid (TFA) for deprotection of side-chain protecting groups of sensitive amino acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
Trt-S-EEEE undergoes several types of chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted products from nucleophilic substitution reactions.
Scientific Research Applications
Trt-S-EEEE has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for cysteine residues in peptide synthesis.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized chemicals and reagents for research purposes
Mechanism of Action
The mechanism of action of Trt-S-EEEE involves the protection of thiol groups in cysteine residues. The trityl group (Trt) acts as a protecting group, preventing unwanted reactions at the thiol site during peptide synthesis. This protection is crucial for the correct folding and function of cysteine-rich peptides .
Comparison with Similar Compounds
Similar Compounds
S-Mmt (S-Monomethoxytrityl): Another protecting group used for cysteine residues.
S-Acm (S-Acetylmercapto): Used for protecting thiol groups in peptides.
S-Tmob (S-Trimethoxybenzyl): Another thiol-protecting group used in peptide synthesis.
Uniqueness
Trt-S-EEEE is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective protection and deprotection of cysteine residues are essential .
Properties
IUPAC Name |
2-[2-[2-(2-tritylsulfanylethoxy)ethoxy]ethoxy]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O4S/c28-16-17-29-18-19-30-20-21-31-22-23-32-27(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-15,28H,16-23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPFZFIJHFPEPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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